molecular formula C14H18Cl4N2O2 B090995 1,4-Benzoquinone-2,5-dimustard CAS No. 15482-81-2

1,4-Benzoquinone-2,5-dimustard

Cat. No. B090995
CAS RN: 15482-81-2
M. Wt: 388.1 g/mol
InChI Key: ZYPXOVBSTMWXQK-UHFFFAOYSA-N
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Description

1,4-Benzoquinone-2,5-dimustard (BQDM) is a synthetic compound that belongs to the class of nitrogen mustard compounds. It is a bifunctional alkylating agent that has been widely used in scientific research for its potential applications in cancer treatment. BQDM has been shown to exhibit potent anticancer activity by inducing DNA damage and inhibiting DNA synthesis.

Mechanism Of Action

1,4-Benzoquinone-2,5-dimustard is a bifunctional alkylating agent that can crosslink DNA strands and induce DNA damage. The DNA damage can lead to cell cycle arrest and apoptosis. 1,4-Benzoquinone-2,5-dimustard can also inhibit DNA synthesis by forming adducts with DNA bases, which can interfere with the replication process.

Biochemical And Physiological Effects

1,4-Benzoquinone-2,5-dimustard has been shown to induce oxidative stress and activate the MAPK/ERK pathway in cancer cells. It can also modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. 1,4-Benzoquinone-2,5-dimustard has been shown to exhibit low toxicity in normal cells, indicating its potential selectivity for cancer cells.

Advantages And Limitations For Lab Experiments

1,4-Benzoquinone-2,5-dimustard has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent anticancer activity against a wide range of cancer cell lines. However, 1,4-Benzoquinone-2,5-dimustard has several limitations as well. It is highly reactive and can form adducts with other biomolecules, such as proteins and RNA. This can lead to nonspecific effects and interfere with the interpretation of results.

Future Directions

There are several future directions for the research on 1,4-Benzoquinone-2,5-dimustard. One potential direction is to develop more selective and less reactive derivatives of 1,4-Benzoquinone-2,5-dimustard that can exhibit potent anticancer activity with minimal side effects. Another direction is to investigate the mechanism of action of 1,4-Benzoquinone-2,5-dimustard in more detail, including its interactions with other biomolecules and signaling pathways. Finally, the potential applications of 1,4-Benzoquinone-2,5-dimustard in combination with other anticancer agents, such as radiation therapy and chemotherapy, should be explored further.

Synthesis Methods

1,4-Benzoquinone-2,5-dimustard can be synthesized by the reaction of 2,5-dimercapto-1,4-benzoquinone with nitrogen mustard, such as bis(2-chloroethyl)amine hydrochloride. The reaction is carried out in anhydrous ethanol under reflux for several hours. The product is then purified by recrystallization from a suitable solvent, such as ethyl acetate.

Scientific Research Applications

1,4-Benzoquinone-2,5-dimustard has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. 1,4-Benzoquinone-2,5-dimustard induces DNA damage and inhibits DNA synthesis, leading to cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

properties

CAS RN

15482-81-2

Product Name

1,4-Benzoquinone-2,5-dimustard

Molecular Formula

C14H18Cl4N2O2

Molecular Weight

388.1 g/mol

IUPAC Name

2,5-bis[bis(2-chloroethyl)amino]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C14H18Cl4N2O2/c15-1-5-19(6-2-16)11-9-14(22)12(10-13(11)21)20(7-3-17)8-4-18/h9-10H,1-8H2

InChI Key

ZYPXOVBSTMWXQK-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C=C(C1=O)N(CCCl)CCCl)N(CCCl)CCCl

Canonical SMILES

C1=C(C(=O)C=C(C1=O)N(CCCl)CCCl)N(CCCl)CCCl

Other CAS RN

15482-81-2

synonyms

1,4-benzoquinone-2,5-dimustard
1,4-BQDM

Origin of Product

United States

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